molecular formula C13H16O3 B2925325 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1184558-92-6

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2925325
CAS No.: 1184558-92-6
M. Wt: 220.268
InChI Key: JPLFOUVBPIWOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of cyclopropyl methyl ketone with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the cyclopropyl and dimethoxyphenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFOUVBPIWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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